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Executive Summary
Diazoxide is a well-established potassium channel activator used primarily for its

antihypertensive and hyperglycemic effects. Diazoxide choline is a novel, patent-protected

crystalline salt of the parent molecule, diazoxide.[1][2] The fundamental distinction lies not in

the mechanism of action of the active moiety—which remains diazoxide—but in the formulation

and resulting pharmacokinetic profile enabled by the choline salt. Diazoxide choline was

specifically developed to create a controlled-release oral tablet (DCCR), facilitating once-daily

administration and stable plasma concentrations, a significant advancement over the

immediate-release diazoxide suspension.[3][4][5] This guide provides a detailed technical

comparison of their chemical properties, formulation, pharmacokinetics, and clinical

applications, supported by quantitative data, experimental protocols, and pathway diagrams.

Chemical and Formulation Differences
The active pharmacological agent for both compounds is diazoxide. Diazoxide choline is a

new chemical entity that is the choline salt of diazoxide.[2] Upon oral administration, diazoxide
choline rapidly hydrolyzes, releasing diazoxide for absorption.[6][7]
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The primary innovation of diazoxide choline lies in its enhanced physicochemical properties,

particularly its improved solubility.[3][4] This increased solubility across all physiologically

relevant pH values allows for the creation of a proprietary, once-daily, extended-release tablet

formulation known as DCCR (Diazoxide Choline Controlled-Release).[8][9] In contrast,

traditional diazoxide is formulated as an oral suspension (e.g., Proglycem®), which is an

immediate-release product requiring two to three daily doses to maintain therapeutic levels.[3]

[4][5]

The development of the choline salt and the controlled-release formulation are covered by

multiple patents.[10][11][12]

Table 1: Comparison of Chemical and Physical Properties

Property Diazoxide Diazoxide Choline

IUPAC Name

7-chloro-3-methyl-4H-1λ⁶,2,4-

benzothiadiazine 1,1-

dioxide[13]

7-chloro-3-methyl-1λ⁶,2,4-

benzothiadiazin-2-ide 1,1-

dioxide;2-

hydroxyethyl(trimethyl)azanium

[14]

Molecular Formula C₈H₇ClN₂O₂S[13][15] C₁₃H₂₀ClN₃O₃S[14][16]

Molar Mass 230.67 g·mol⁻¹[13][15] 333.84 g/mol [14]

Formulation
Oral Suspension (Immediate-

Release)[3][4]

Extended-Release Oral

Tablet[8][17]

Active Moiety Diazoxide[13] Diazoxide[7]

Mechanism of Action
The pharmacological activity of both diazoxide and diazoxide choline is mediated by the

diazoxide molecule. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP)

channels found in various tissues, including pancreatic β-cells, vascular smooth muscle cells,

and neurons in the central nervous system.[9][18][19]
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In Pancreatic β-Cells: By opening K-ATP channels, diazoxide increases potassium efflux,

leading to hyperpolarization of the β-cell membrane.[18][19] This hyperpolarization prevents

the influx of calcium through voltage-gated calcium channels, which is a critical step for insulin

vesicle fusion and secretion. The net effect is the potent inhibition of insulin release, leading to

an increase in blood glucose levels.[18][19][20] This is the primary mechanism for its use in

treating hyperinsulinemic hypoglycemia.[2][18]

In the Central Nervous System (for Prader-Willi Syndrome): Diazoxide is capable of crossing

the blood-brain barrier.[4][9][21] In the hypothalamus, it is thought to activate K-ATP channels

on Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons.[4][9] Activation of these

channels is believed to reduce the secretion of NPY and AgRP, which are potent appetite-

stimulating neuropeptides.[4][9] This central action is the proposed mechanism for reducing

hyperphagia in individuals with Prader-Willi Syndrome (PWS).[2][9]
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Figure 1: Signaling pathway of diazoxide in pancreatic β-cells.
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Comparative Pharmacokinetics
The most significant difference between diazoxide and diazoxide choline lies in their

pharmacokinetic profiles, driven entirely by the formulation. Diazoxide choline's extended-

release tablet (DCCR) is designed to provide stable plasma concentrations over a 24-hour

period, contrasting sharply with the peaks and troughs observed with the immediate-release

diazoxide suspension.[3][4]

A single-dose pharmacokinetic study (PK001) in obese subjects directly compared DCCR with

the diazoxide oral suspension (Proglycem®).[6][7][22] The results demonstrate that while the

total drug exposure (AUC) is comparable, the rate of absorption and peak concentration are

markedly different.[6][7] DCCR achieves a much lower peak concentration (Cmax) and a

significantly delayed time to peak concentration (Tmax), consistent with its extended-release

profile.[6][7] This profile may contribute to better tolerability compared to equivalent doses of

the immediate-release formulation.[3][4][23]

Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension

Parameter Diazoxide Choline (DCCR)
Diazoxide Oral Suspension
(Proglycem®)

Tmax (Time to Peak

Concentration)
22 hours[6] 6.5 hours[6]

Cmax (Peak Plasma

Concentration)
9.07 - 9.25 µg/mL[6][7] 13.32 - 13.5 µg/mL[6][7]

AUC₀-∞ (Total Drug Exposure) 588.34 - 618.53 µghr/mL[6][7] 678.01 - 697.12 µghr/mL[6][7]

Terminal Half-life ~29.2 hours[6] ~32.4 hours[6]

Dosing Frequency Once Daily[8] 2-3 Times Daily[3][4]

Data from the PK001 study in obese subjects.[6][7]
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Figure 2: Logical flow of pharmacokinetic profiles.

Clinical Development and Application
While the active moiety is the same, the distinct formulations have led to different clinical

applications.

Diazoxide (Proglycem®): Approved for decades to treat low blood sugar (hypoglycemia) from

specific causes like hyperinsulinism.[10][15] Its use is often in neonates, infants, and

children.[20]

Diazoxide Choline (Vykat XR™): Specifically developed and approved for the treatment of

hyperphagia (excessive hunger) in adults and pediatric patients aged 4 and older with

Prader-Willi Syndrome (PWS).[8][17][24] The once-daily, controlled-release formulation was

designed to provide the continuous CNS exposure needed to manage the chronic and life-

threatening hyperphagia characteristic of PWS.[1][25] In clinical trials, DCCR administration

was associated with improvements in hyperphagia, body composition (reduced fat mass,

increased lean body mass), and behavior.[3][4][21][26]

Experimental Protocols
The clinical development of Diazoxide Choline Controlled-Release (DCCR) for Prader-Willi

Syndrome was primarily evaluated in the DESTINY PWS program.
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6.1 DESTINY PWS (NCT03440814) Phase 3 Trial Protocol

This study was a pivotal trial assessing the efficacy and safety of DCCR in PWS patients.

Study Design: A 13-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][23]

[24] Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[3][23]

Participant Population: 127 individuals with genetically confirmed PWS, aged 4 years and

older, who presented with hyperphagia.[3][23][24]

Primary Endpoint: The primary efficacy measure was the change from baseline in the

Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated tool to assess food-

seeking behaviors and appetite in PWS.[4][23]

Secondary Endpoints: Included assessments of body composition (fat mass and lean body

mass via DXA scan), behavioral changes (e.g., aggression, anxiety), and global impression

scores from both clinicians (CGI-I) and caregivers (CGI-C).[3][4][23]

Key Outcomes: While the primary endpoint did not reach statistical significance in the full

analysis set, a pre-planned analysis showed a significant improvement in hyperphagia for

participants with severe baseline hyperphagia.[21][23] DCCR treatment was also associated

with significant improvements in key secondary endpoints, including a reduction in body fat

mass and better clinician-reported outcomes (CGI-I).[3][4][23]
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Figure 3: High-level workflow of the DESTINY PWS Phase 3 trial.

Conclusion
The distinction between diazoxide and diazoxide choline is a prime example of

pharmaceutical product evolution, where modifying a known active molecule into a new salt

form enables significant therapeutic advantages through formulation. While their fundamental

mechanism of action is identical, diazoxide choline's development as a controlled-release

tablet (DCCR) provides a superior pharmacokinetic profile with stable, once-daily dosing. This
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innovation has been pivotal in successfully targeting a new therapeutic indication—

hyperphagia in Prader-Willi Syndrome—a clinical application for which the immediate-release

diazoxide suspension is not suited. For drug development professionals, this case underscores

the profound impact of formulation science on clinical utility and therapeutic targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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